REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[C:6]([CH3:8])[CH:7]=1.[C:11](O)(=[O:15])[C:12](O)=[O:13]>Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([NH:9][C:11](=[O:15])[C:12](=[O:13])[NH:10]2)=[C:6]([CH3:8])[CH:7]=1
|
Name
|
|
Quantity
|
13.05 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=C(C1)C)N)N
|
Name
|
|
Quantity
|
6.42 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
The mixture is cooled
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Type
|
FILTRATION
|
Details
|
the solid is filtered off
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Type
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WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2NC(C(NC2=C1)=O)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |